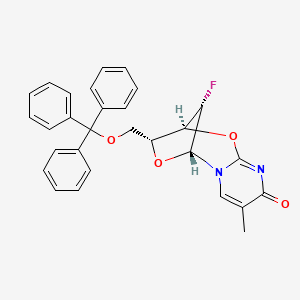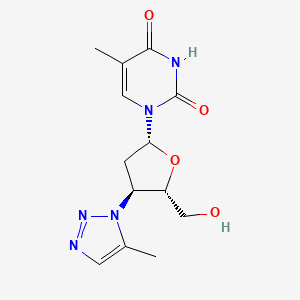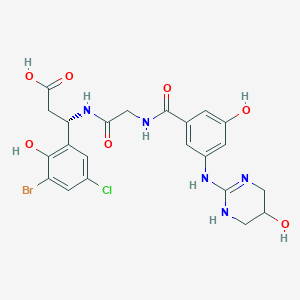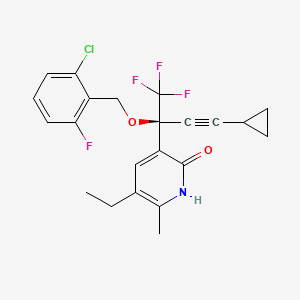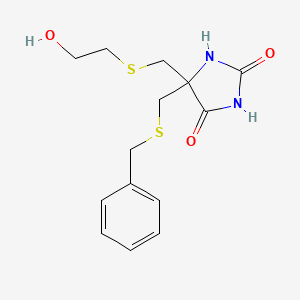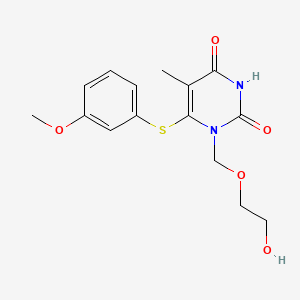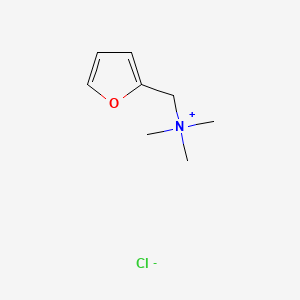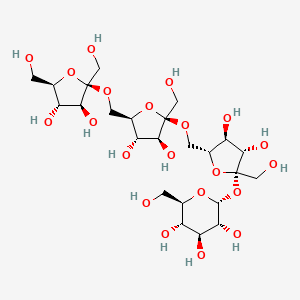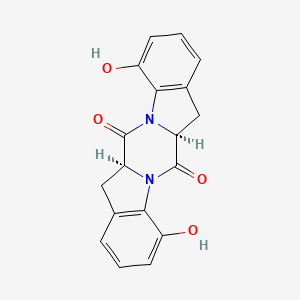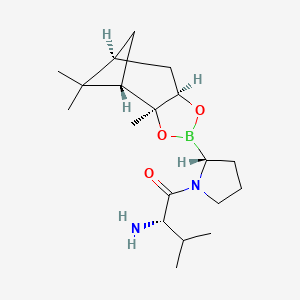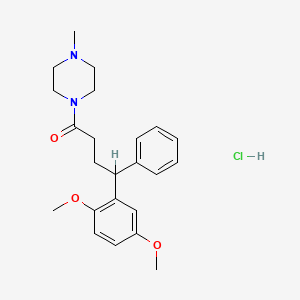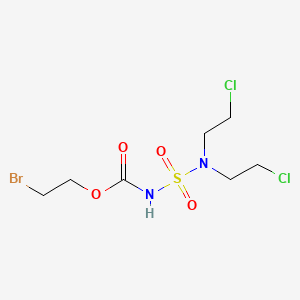
Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a carbamic acid moiety, bis(2-chloroethyl)amino group, and a 2-bromoethyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester typically involves the reaction of bis(2-chloroethyl)amine with a sulfonyl chloride derivative, followed by esterification with 2-bromoethanol. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Formation of the sulfonyl chloride intermediate: Bis(2-chloroethyl)amine reacts with a sulfonyl chloride derivative in the presence of a base.
Esterification: The resulting sulfonyl chloride intermediate is then reacted with 2-bromoethanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and bromine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with a thiol can yield a thioether derivative.
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and alcohol.
科学研究应用
Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester has several scientific research applications:
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester involves its interaction with biological molecules. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzyme activity or disruption of DNA replication. The sulfonyl group enhances the compound’s reactivity, while the ester group facilitates its transport across cell membranes.
相似化合物的比较
Similar Compounds
- Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, ethyl ester
- Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, methyl ester
- Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, propyl ester
Uniqueness
Carbamic acid, ((bis(2-chloroethyl)amino)sulfonyl)-, 2-bromoethyl ester is unique due to the presence of the 2-bromoethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The bromine atom can participate in additional substitution reactions, making this compound more versatile in chemical synthesis and potentially more effective in biological applications.
属性
CAS 编号 |
116943-60-3 |
|---|---|
分子式 |
C7H13BrCl2N2O4S |
分子量 |
372.06 g/mol |
IUPAC 名称 |
2-bromoethyl N-[bis(2-chloroethyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C7H13BrCl2N2O4S/c8-1-6-16-7(13)11-17(14,15)12(4-2-9)5-3-10/h1-6H2,(H,11,13) |
InChI 键 |
JEJOBLUCIOLMBR-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)N(CCCl)S(=O)(=O)NC(=O)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
